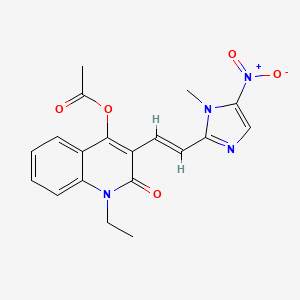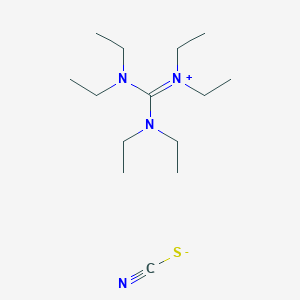
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate is a chemical compound that belongs to the class of organoaminosilane compounds. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes diethylamino groups and a thiocyanate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a silicon-containing compound, such as bis(diethylamino)silane, in the presence of a thiocyanate source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反应分析
Types of Reactions
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.
科学研究应用
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including coatings and polymers.
作用机制
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
相似化合物的比较
Similar Compounds
Bis(diethylamino)silane: A related compound with similar applications in the semiconductor industry.
Tris(dimethylamino)silane: Another organoaminosilane with different reactivity and applications.
Diisopropylaminosilane: Used in similar contexts but with distinct properties.
Uniqueness
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate stands out due to its specific combination of diethylamino groups and thiocyanate moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
属性
CAS 编号 |
74119-86-1 |
|---|---|
分子式 |
C14H30N4S |
分子量 |
286.48 g/mol |
IUPAC 名称 |
bis(diethylamino)methylidene-diethylazanium;thiocyanate |
InChI |
InChI=1S/C13H30N3.CHNS/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;3H/q+1;/p-1 |
InChI 键 |
BVXFFLCTHBTOSO-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


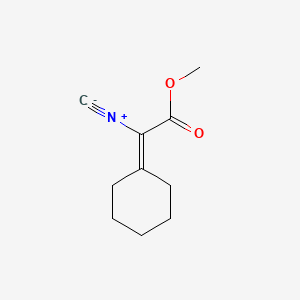

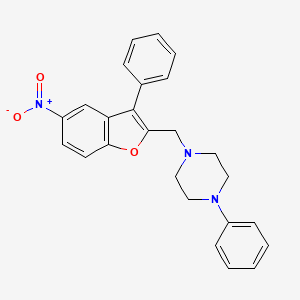


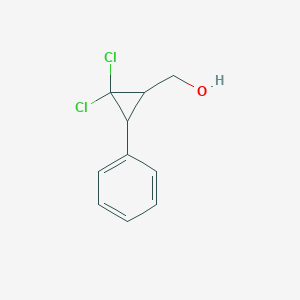
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)


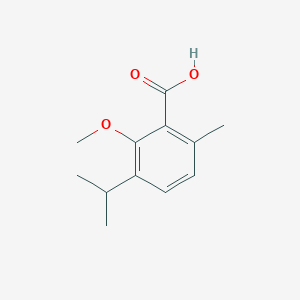

![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
